molecular formula C9H8BrF3 B2847759 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene CAS No. 1535337-67-7

1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene

Cat. No.: B2847759
CAS No.: 1535337-67-7
M. Wt: 253.062
InChI Key: VWIVLWYXQGXZNO-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropyl group is attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(1,1,1-trifluoropropan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 3-(1,1,1-trifluoropropan-2-yl)phenol, 3-(1,1,1-trifluoropropan-2-yl)aniline.

    Oxidation: 3-(1,1,1-trifluoropropan-2-yl)benzoic acid, 3-(1,1,1-trifluoropropan-2-yl)benzaldehyde.

    Reduction: 3-(1,1,1-trifluoropropan-2-yl)benzene.

Scientific Research Applications

1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene is unique due to its combination of a bromine atom and a trifluoropropyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as high reactivity in substitution reactions and stability under oxidative conditions, making it valuable in various applications .

Properties

IUPAC Name

1-bromo-3-(1,1,1-trifluoropropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-3-2-4-8(10)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIVLWYXQGXZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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